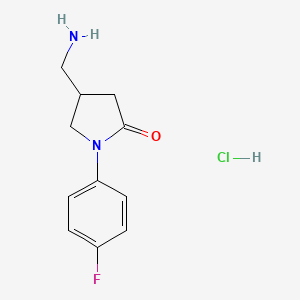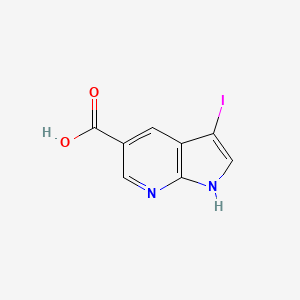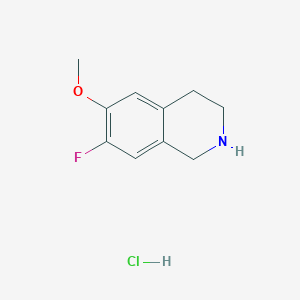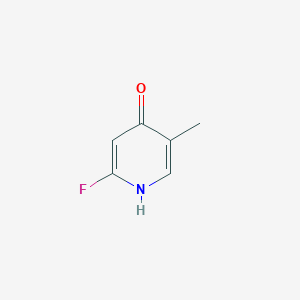![molecular formula C17H16Cl3NO2 B1448342 1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one CAS No. 1797764-96-5](/img/structure/B1448342.png)
1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one
Vue d'ensemble
Description
1-{4-[(4-tert-Butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one, also known as 4-tert-butyl-2,2,2-trichloro-1-pyrrolidone (TTCP), is a synthetic chemical compound that is used in a variety of applications. It is a colorless, odorless, and crystalline solid with a melting point of approximately 124 °C and a boiling point of approximately 200 °C. TTCP is a member of the pyrrolidone family of compounds and is a versatile reagent with a wide range of uses in organic synthesis and research.
Applications De Recherche Scientifique
Pharmaceutical Testing
This compound is used for pharmaceutical testing . High-quality reference standards are crucial for accurate results in pharmaceutical testing .
Generation of 1,2-di(lithiomethyl)benzene
It is used in the generation of 1,2-di(lithiomethyl)benzene . This compound is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .
Production of Homoallylic Amine Derivatives
4,4′-Di-tert-butylbiphenyl is used in the production of homoallylic amine derivatives . These derivatives have various applications in organic chemistry.
Synthesis of Tetracycline Derivatives
Cross-coupling building block used in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the management of bacterial infections.
5. Production of Epoxy Resins and Curing Agents It is used in the production of epoxy resins and curing agents . Epoxy resins have a wide range of applications, including coatings, adhesives, and composite materials.
Production of Polycarbonate Resins
It is also used in the production of polycarbonate resins . Polycarbonate resins are used in a variety of products, including eyewear, digital disks (CDs, DVDs, and Blu-ray), and automotive components.
Production of Phenolic Resins
Another use is in the production of phenolic resins . Phenolic resins are used in a wide range of applications, including adhesives, coatings, and molded products.
8. Production of Para Tertiary Butylphenol Formaldehyde Resin It is used in the production of para tertiary butylphenol formaldehyde resin . This resin is used in various applications, including adhesives and coatings.
Propriétés
IUPAC Name |
1-[4-(4-tert-butylbenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO2/c1-16(2,3)12-6-4-10(5-7-12)14(22)11-8-13(21-9-11)15(23)17(18,19)20/h4-9,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMFYZCQYAQAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-6-chlorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1448259.png)
![methyl 1-[(N-methylglycyl)amino]cyclopentanecarboxylate trifluoroacetate](/img/structure/B1448262.png)
![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)


![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)
![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)


![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)

